molecular formula C16H16O2S B5730651 S-(4-methylphenyl) (4-methylphenoxy)ethanethioate

S-(4-methylphenyl) (4-methylphenoxy)ethanethioate

Cat. No.: B5730651
M. Wt: 272.4 g/mol
InChI Key: CZXIQKHTDKBOPO-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) (4-methylphenoxy)ethanethioate: is an organic compound with the molecular formula C16H16O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an ethanethioate group and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) (4-methylphenoxy)ethanethioate typically involves the reaction of 4-methylphenol with ethanethioic acid in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-methylphenyl) (4-methylphenoxy)ethanethioate can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: S-(4-methylphenyl) (4-methylphenoxy)ethanethioate can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing intermediates.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which S-(4-methylphenyl) (4-methylphenoxy)ethanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor or in catalysis.

Comparison with Similar Compounds

  • S-(4-methylphenyl) ethanethioate
  • S-(4-methylphenyl) (2-methylphenoxy)ethanethioate
  • S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate

Uniqueness: S-(4-methylphenyl) (4-methylphenoxy)ethanethioate is unique due to the presence of two 4-methylphenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

S-(4-methylphenyl) 2-(4-methylphenoxy)ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-12-3-7-14(8-4-12)18-11-16(17)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXIQKHTDKBOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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